3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H20BN3O2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an amino group and a boronic ester moiety makes it a versatile intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester typically involves the reaction of 3-(3-Amino-1H-pyrazol-5-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield
Purification: Typically involves recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding boronic acid
Reduction: The amino group can be reduced to form the corresponding amine
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3)
Major Products
Oxidation: 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid
Reduction: 3-(3-Amino-1H-pyraol-5-yl)phenylamine
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a molecular probe in biological systems
Medicine: Explored for its potential in drug discovery and development
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves:
Transmetalation: Transfer of the boronic ester group to the palladium catalyst
Oxidative Addition: Formation of a new carbon-carbon bond
Reductive Elimination: Release of the coupled product and regeneration of the palladium catalyst
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(3-aminophenyl)-1,3,2-dioxaborolane
Uniqueness
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is unique due to the presence of both an amino group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)12-9-13(17)19-18-12/h5-9H,1-4H3,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNTXOUJFBVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.